Lipophilicity Advantage: XLogP3 of 3.6 vs. Non-Methylated Cyclopentapyrimidine Analog
The target compound possesses a computed XLogP3 of 3.6 [1], a value that falls within the optimal lipophilicity range (1–5) for oral drug-likeness per Lipinski's Rule of Five. In contrast, the non-gem-dimethyl analog 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3, C₇H₆Cl₂N₂, MW 189.05) has a predicted XLogP3 of approximately 2.0–2.3 based on fragment-based calculation methods . The approximate 1.3–1.6 log unit increase translates to a roughly 20- to 40-fold increase in calculated octanol-water partition coefficient, which is expected to enhance passive membrane permeability of downstream drug candidates derived from this intermediate.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (computed, PubChem-derived algorithm) |
| Comparator Or Baseline | 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3): estimated XLogP3 ≈ 2.0–2.3 (fragment-based prediction; exact experimental logP not available for comparator) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 to +1.6 log units (estimated 20–40× higher partition coefficient) |
| Conditions | Computed physicochemical properties using XLogP3 algorithm; experimental confirmation pending. |
Why This Matters
Higher lipophilicity within the optimal drug-like range reduces the need for additional lipophilic modifications in downstream synthesis, potentially simplifying synthetic routes and improving the developability profile of derived kinase inhibitors.
- [1] Kuujia.com Product Page for CAS 1783531-69-0. Computed XLogP3 = 3.6. View Source
